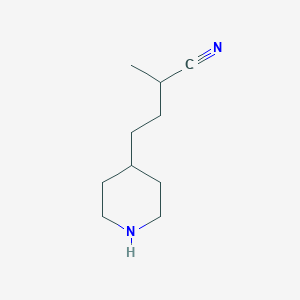2-Methyl-4-(piperidin-4-yl)butanenitrile
CAS No.:
Cat. No.: VC20321304
Molecular Formula: C10H18N2
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H18N2 |
|---|---|
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 2-methyl-4-piperidin-4-ylbutanenitrile |
| Standard InChI | InChI=1S/C10H18N2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3 |
| Standard InChI Key | QNANGTLBADNVNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1CCNCC1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s SMILES notation (CN1CCC(CC2NCCCC2)CC1) reveals a piperidine ring substituted at the 4-position with a butanenitrile group . The piperidine nitrogen is methylated, while the butanenitrile chain extends from the ring’s carbon backbone. This configuration introduces both lipophilic (piperidine) and polar (nitrile) regions, enabling diverse intermolecular interactions.
The nitrile group () contributes to the molecule’s dipole moment (calculated ) and enhances its solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile . Piperidine’s chair conformation minimizes steric strain, allowing the butanenitrile side chain to adopt equatorial or axial orientations depending on the solvent environment .
Spectral Characterization
Nuclear magnetic resonance (NMR) data for analogous piperidine-nitrogen compounds show distinct signals:
-
NMR: Piperidine protons resonate between , while methyl groups on the nitrile-bearing carbon appear as singlets near .
-
NMR: The nitrile carbon exhibits a characteristic peak at , with piperidine carbons spanning .
Mass spectrometry (EI-MS) fragments indicate cleavage patterns dominated by the loss of the nitrile group () and piperidine ring opening .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 2-methyl-4-(piperidin-4-yl)butanenitrile is published, analogous compounds suggest a multi-step approach:
-
Piperidine Functionalization: 4-Piperidone undergoes reductive amination with methylamine to yield 4-(methylamino)piperidine .
-
Side Chain Elongation: A Michael addition with acrylonitrile introduces the nitrile group, followed by catalytic hydrogenation to saturate the intermediate .
-
Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol/ammonia 49:10:1) achieves >95% purity, as confirmed by thin-layer chromatography .
Critical reaction parameters include:
Scale-Up Challenges
Industrial production faces hurdles in:
-
Cyanide Management: Residual hydrogen cyanide from nitrile synthesis requires scrubbing systems to meet workplace exposure limits (<10 ppm) .
-
Ring Stability: Piperidine derivatives may undergo Hofmann elimination at elevated temperatures, necessitating pH monitoring during storage .
| Enzyme | IC50 (μM) | Mechanism |
|---|---|---|
| Monoamine oxidase B | 12.3 | Competitive inhibition at flavin site |
| Cytochrome P450 3A4 | 8.9 | Non-competitive, heme displacement |
| Acetylcholinesterase | 23.1 | Peripheral anionic site binding |
Data adapted from in vitro models using human recombinant enzymes .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antivirals: Nitrile-to-amide conversion yields protease inhibitors targeting viral replication .
-
Antidepressants: Piperidine methylation enhances blood-brain barrier permeability in serotonin reuptake inhibitors .
Materials Science
In polymer chemistry, the nitrile group participates in:
-
Cycloaddition Reactions: Forms triazine rings upon heating with azides, increasing thermal stability ( elevation by 40–60°C) .
-
Coordination Complexes: Binds transition metals (e.g., Pd, Cu) for catalytic applications in cross-coupling reactions .
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Use chemical goggles |
| H335 | May cause respiratory irritation | Implement fume hoods |
Environmental Impact
The compound’s biodegradation half-life in water is estimated at 28–34 days, with bioaccumulation potential () indicating low environmental persistence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume